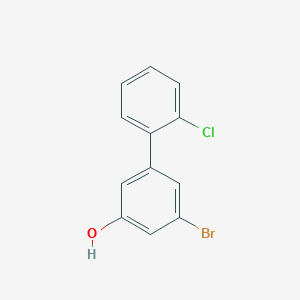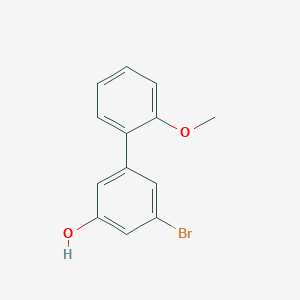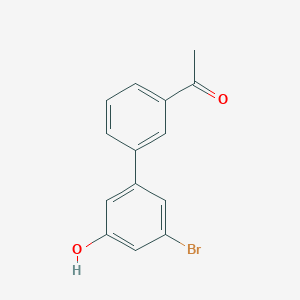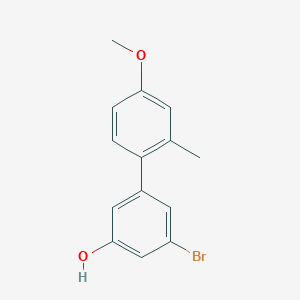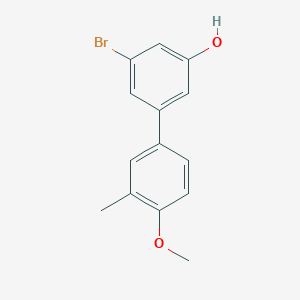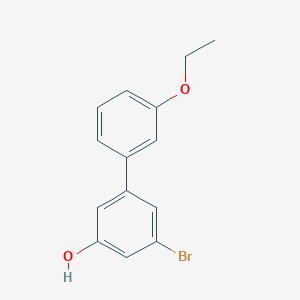
5-(3-Aminocarbonylphenyl)-3-bromophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminocarbonylphenyl)-3-bromophenol, also known as 5-ACPB, is a synthetic compound used in a variety of scientific research applications. It has a molecular weight of 295.3 g/mol and has a melting point of 115.5 °C. 5-ACPB is water soluble, making it an ideal choice for use in aqueous solutions. It is a highly versatile compound, and its uses range from biochemical and physiological studies to chemical synthesis.
Wissenschaftliche Forschungsanwendungen
5-(3-Aminocarbonylphenyl)-3-bromophenol, 95% is a versatile compound that can be used in various scientific research applications. It has been used in biochemical and physiological studies to investigate the effects of various compounds on cells and tissues. It has also been used in chemical synthesis to create new compounds. Additionally, it has been used to study the mechanism of action of certain drugs and to evaluate the efficacy of new drugs.
Wirkmechanismus
The mechanism of action of 5-(3-Aminocarbonylphenyl)-3-bromophenol, 95% is not yet fully understood. However, it is believed that the compound binds to certain proteins in the cell, which triggers a cascade of reactions that lead to changes in the cell's physiology and biochemistry. Additionally, it is believed that the compound can act as an inhibitor of certain enzymes, which can lead to changes in the cell's metabolism.
Biochemical and Physiological Effects
The effects of 5-(3-Aminocarbonylphenyl)-3-bromophenol, 95% on cells and tissues have been studied in a variety of biochemical and physiological studies. It has been found to have a wide range of effects, including the stimulation of cell proliferation, the inhibition of certain enzymes, and the modulation of gene expression. Additionally, it has been found to have an effect on the metabolism of certain compounds, such as carbohydrates and lipids.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Aminocarbonylphenyl)-3-bromophenol, 95% is an ideal compound for use in scientific research due to its versatility and its water solubility. It is relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that the compound can be toxic in high concentrations and should be handled with care. Additionally, the compound is not stable in the presence of light and should be stored in a dark environment.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(3-Aminocarbonylphenyl)-3-bromophenol, 95%. It could be used in further biochemical and physiological studies to investigate the effects of certain compounds on cells and tissues. It could also be used in chemical synthesis to create new compounds. Additionally, it could be used to study the mechanism of action of certain drugs and to evaluate the efficacy of new drugs. Finally, it could be used in the development of new drugs, as well as in the development of new diagnostic tests.
Synthesemethoden
The synthesis of 5-(3-Aminocarbonylphenyl)-3-bromophenol, 95% is a relatively simple process. It begins with the condensation reaction of 3-bromophenol and 2-aminobenzaldehyde in the presence of sodium hydroxide. This reaction results in the formation of 5-(3-Aminocarbonylphenyl)-3-bromophenol, 95% and sodium bromide as byproducts. The reaction is typically carried out in an ethanol/water solution, and the reaction is complete in a few hours.
Eigenschaften
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-11-5-10(6-12(16)7-11)8-2-1-3-9(4-8)13(15)17/h1-7,16H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTLXABKDYZHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686401 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminocarbonylphenyl)-3-bromophenol | |
CAS RN |
1261925-30-7 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

